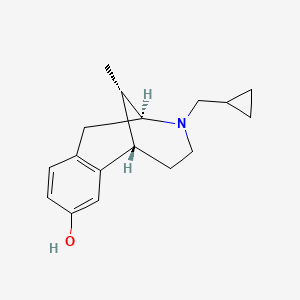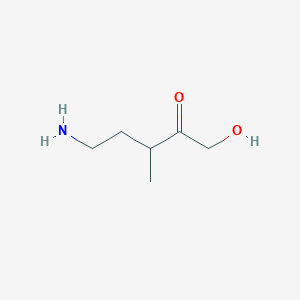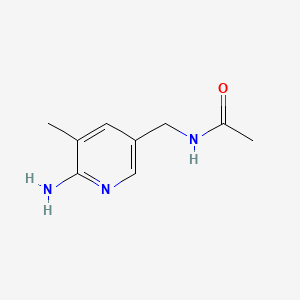![molecular formula C15H16Cl2N5O6+ B13828747 (2S,3S,4S,5R)-6-[3,5-diamino-6-(2,3-dichlorophenyl)-1,2,4-triazin-2-ium-2-yl]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13828747.png)
(2S,3S,4S,5R)-6-[3,5-diamino-6-(2,3-dichlorophenyl)-1,2,4-triazin-2-ium-2-yl]-3,4,5-trihydroxyoxane-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lamotrigine N2-glucuronide is a major metabolite of lamotrigine, a widely used second-generation antiepileptic drug. Lamotrigine is primarily used for the treatment of focal and generalized seizures in both adults and children. Following oral administration, lamotrigine is rapidly absorbed and undergoes extensive metabolism by glucuronidation, where approximately 75% of the dose is converted to lamotrigine N2-glucuronide .
准备方法
Synthetic Routes and Reaction Conditions: Lamotrigine N2-glucuronide is synthesized through the glucuronidation of lamotrigine. This process is primarily catalyzed by the uridine-diphosphate-glucuronosyltransferase (UGT) family of enzymes, specifically the 1A4 and 2B7 isoforms . The reaction involves the conjugation of lamotrigine with glucuronic acid, resulting in the formation of lamotrigine N2-glucuronide.
Industrial Production Methods: Industrial production of lamotrigine N2-glucuronide typically involves the use of recombinant UGT enzymes to catalyze the glucuronidation reaction. The process is optimized for high yield and purity, with reaction conditions carefully controlled to ensure efficient conversion of lamotrigine to its glucuronide metabolite .
化学反应分析
Types of Reactions: Lamotrigine N2-glucuronide primarily undergoes glucuronidation, a type of conjugation reaction. This reaction involves the addition of glucuronic acid to lamotrigine, facilitated by UGT enzymes .
Common Reagents and Conditions: The glucuronidation reaction requires lamotrigine, glucuronic acid, and UGT enzymes. The reaction is typically carried out in an aqueous buffer solution at physiological pH and temperature to mimic the conditions in the human body .
Major Products: The major product of the glucuronidation reaction is lamotrigine N2-glucuronide. This metabolite is then excreted from the body via the urinary system .
科学研究应用
Lamotrigine N2-glucuronide has several scientific research applications, particularly in the fields of pharmacokinetics and drug metabolism. It is used to study the metabolic pathways of lamotrigine and to monitor therapeutic drug levels in patients. The compound is also utilized in the development of analytical methods for the quantification of lamotrigine and its metabolites in biological samples .
作用机制
The mechanism of action of lamotrigine N2-glucuronide is primarily related to its role as a metabolite of lamotrigine. Lamotrigine exerts its effects by inhibiting voltage-sensitive sodium channels, stabilizing neuronal membranes, and reducing the release of excitatory neurotransmitters such as glutamate . The glucuronidation of lamotrigine to form lamotrigine N2-glucuronide is a detoxification process that facilitates the excretion of the drug from the body .
相似化合物的比较
Lamotrigine N2-glucuronide is unique in its specific glucuronidation pathway and its role as a major metabolite of lamotrigine. Similar compounds include other glucuronide metabolites of antiepileptic drugs, such as valproic acid glucuronide and carbamazepine glucuronide. These compounds also undergo glucuronidation as a means of detoxification and excretion, but they differ in their parent drug structures and specific metabolic pathways .
属性
分子式 |
C15H16Cl2N5O6+ |
|---|---|
分子量 |
433.2 g/mol |
IUPAC 名称 |
(2S,3S,4S,5R)-6-[3,5-diamino-6-(2,3-dichlorophenyl)-1,2,4-triazin-2-ium-2-yl]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C15H15Cl2N5O6/c16-5-3-1-2-4(6(5)17)7-12(18)20-15(19)22(21-7)13-10(25)8(23)9(24)11(28-13)14(26)27/h1-3,8-11,13,23-25H,(H4,18,19,20,26,27)/p+1/t8-,9-,10+,11-,13?/m0/s1 |
InChI 键 |
IEVMENHZPOWVGO-NJMOVEGISA-O |
手性 SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=C(N=C([N+](=N2)C3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)N)N |
规范 SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=C(N=C([N+](=N2)C3C(C(C(C(O3)C(=O)O)O)O)O)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(1S,2R,19R,22S,34S,37R,40R,52S)-64-[(2S,3R,4R,5S,6S)-6-carboxy-3-(decanoylamino)-4,5-dihydroxyoxan-2-yl]oxy-5,32-dichloro-2,26,31,44,49-pentahydroxy-22-(methylamino)-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,65-henicosaene-52-carboxylic acid](/img/structure/B13828679.png)
![[(1S,2R,4R)-4-[4-[[(1S)-2,3-dihydro-1H-inden-1-yl]amino]pyrrolo[2,3-d]pyrimidin-7-yl]-2-sulfamoyloxycyclopentyl]methyl sulfamate](/img/structure/B13828700.png)
![1,4,6-Triazaspiro[4.4]nonane](/img/structure/B13828708.png)

![N2-[(2R)-4-(Hydroxyamino)-2-(2-naphthalenylmethyl)-1,4-dioxobutyl]-L-arginyl-L-tryptophyl-L-alpha-glutamine](/img/structure/B13828715.png)
![2-(2-Bromo-4-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B13828723.png)
![(2R)-3-sulfanyl-2-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]amino]propanoic acid](/img/structure/B13828730.png)
![Dodecanoyl-dimethyl-[3-(oxidoazaniumyl)propyl]azanium](/img/structure/B13828732.png)
![N'-acetyl-5-(trifluoromethyl)thieno[3,2-b]pyridine-6-carbohydrazide](/img/structure/B13828739.png)

![N-[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide](/img/structure/B13828754.png)

